Cas no 498-02-2 (Apocynin)

Apocynin is a potent antioxidant and NADPH oxidase inhibitor that effectively scavenges reactive oxygen species (ROS) and reduces oxidative stress in various cellular systems. Its unique mechanism of action provides robust protection against inflammation, cell damage, and mitochondrial dysfunction, rendering it a valuable tool for scientific research and therapeutic applications.
Apocynin structure
Apocynin structure
Product name:Apocynin
CAS No:498-02-2
MF:C9H10O3
MW:166.173902988434
MDL:MFCD00008747
CID:37797
PubChem ID:2214

Apocynin Chemical and Physical Properties

Names and Identifiers

    • Acetovanillone
    • 4-Hydroxy-3-methoxyacetophenone
    • Apocynin
    • Acetovanillone~Apocynin
    • 4-Hydroxy-3-methoxybenzoic acid
    • 3-Methoxy-4-Hydroxy Acetophenone
    • 4'-Hydroxy-3'-methoxyacetophenone
    • 1-(4-Hydroxy-3-methoxyphenyl)ethanone
    • Acetovanillon
    • ACETOVANILLON(RG)
    • Acetoguaiacone
    • Acetoguaiacon
    • Apocynine
    • 4-Acetyl-2-methoxyphenol
    • Acetovanyllon
    • Acetovanilone
    • Ethanone, 1-(4-hydroxy-3-methoxyphenyl)-
    • 3-Methoxy-4-hydroxyacetophenone
    • 1-(4-hydroxy-3-methoxyphenyl)ethan-1-one
    • 4-Hydroxy-3-methoxyphenyl methyl ketone
    • Acetophenone, 4'-hydroxy-3'-methoxy-
    • 4'-Hydroxy 3'-methoxyacetophenone
    • MLSMR
    • 4-Acetylguaiacol
    • SMR000752909
    • MLS001304972
    • 2-Methoxy 4-acetylphenol
    • MDL: MFCD00008747
    • Inchi: 1S/C9H10O3/c1-6(10)7-3-4-8(11)9(5-7)12-2/h3-5,11H,1-2H3
    • InChI Key: DFYRUELUNQRZTB-UHFFFAOYSA-N
    • SMILES: O(C([H])([H])[H])C1=C(C([H])=C([H])C(C(C([H])([H])[H])=O)=C1[H])O[H]
    • BRN: 0637373

Computed Properties

  • Exact Mass: 166.062994g/mol
  • Surface Charge: 0
  • XLogP3: 0.5
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Rotatable Bond Count: 2
  • Monoisotopic Mass: 166.062994g/mol
  • Monoisotopic Mass: 166.062994g/mol
  • Topological Polar Surface Area: 46.5Ų
  • Heavy Atom Count: 12
  • Complexity: 167
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • Molecular Weight: 166.17
  • Surface Charge: 0
  • Tautomer Count: 9

Experimental Properties

  • Color/Form: Powder
  • Density: 1.1708 (rough estimate)
  • Melting Point: 112-115 °C (lit.)
  • Boiling Point: 263-265 °C/17 mmHg(lit.)
  • Flash Point: Fahrenheit: 235.4 ° f
    Celsius: 113 ° c
  • Refractive Index: 1.5101 (estimate)
  • Solubility: 0.03 M
  • Water Partition Coefficient: Soluble in hot water
  • PSA: 46.53000
  • LogP: 1.60340
  • FEMA: 3737
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C
  • Merck: 741
  • λmax: 383(MeOH)(lit.)
  • Solubility: Slightly soluble in water, soluble in ethanol, acetone, benzene, ether, chloroform.

Apocynin Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H315-H319
  • Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:2
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36
  • RTECS:AM8800000
  • Hazardous Material Identification: Xi
  • Storage Condition:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • Safety Term:S26;S36
  • Risk Phrases:R36/37/38
  • TSCA:Yes

Apocynin Customs Data

  • HS CODE:2942000000
  • Customs Data:

    China Customs Code:

    2914509090

    Overview:

    2914509090 Ketones containing other oxygen-containing groups. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS:2914509090 other ketones with other oxygen function VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

Apocynin Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2191-0004-5g
1-(4-hydroxy-3-methoxyphenyl)ethan-1-one
498-02-2 95%+
5g
$60.0 2023-09-06
Life Chemicals
F2191-0004-10g
1-(4-hydroxy-3-methoxyphenyl)ethan-1-one
498-02-2 95%+
10g
$84.0 2023-09-06
Ambeed
A113062-500g
1-(4-Hydroxy-3-methoxyphenyl)ethanone
498-02-2 98%
500g
$226.0 2024-07-18
Enamine
EN300-18156-2.5g
1-(4-hydroxy-3-methoxyphenyl)ethan-1-one
498-02-2 95.0%
2.5g
$27.0 2025-03-21
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T6391-1 g
Acetovanillone
498-02-2 99.95%
1g
¥393.00 2022-04-26
SHENG KE LU SI SHENG WU JI SHU
sc-203321C-500g
Apocynin,
498-02-2 ≥98%
500g
¥2557.00 2023-09-05
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
A10809-100G
Apocynin
498-02-2
100g
¥1000.98 2023-11-12
Fluorochem
227636-1g
Acetovanillone
498-02-2 95%
1g
£10.00 2022-02-28
Ambeed
A113062-100g
1-(4-Hydroxy-3-methoxyphenyl)ethanone
498-02-2 98%
100g
$86.0 2024-07-18
Alichem
A015037703-1kg
1-(4-Hydroxy-3-methoxyphenyl)ethan-1-one
498-02-2 98%
1kg
$890.00 2023-09-01

Apocynin Production Method

Production Method 1

Reaction Conditions
1.1R:NaOH, C:TiO2, C:CuO, rt, 20 bar; rt → 150°C
Reference
Potential of catalytic oxidation of Kraft black liquor for the production of biosourced compounds
By Vilcocq, Lea et al, ChemRxiv, 2023, From ChemRxiv, 1-14

Production Method 2

Reaction Conditions
1.1R:NaOH, R:O2, C:CuO, S:H2O, 10-20 min, 120-200°C, 1 MPa
Reference
Oxidative Catalytic Fractionation of Lignocellulose to High-Yield Aromatic Aldehyde Monomers and Pure Cellulose
By Zhu, Yuting et al, ACS Catalysis, 2023, 13(12), 7929-7941

Production Method 3

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Platinum Solvents: Ethanol ;  4 h, 250 °C
Reference
Lignin Depolymerization: A Comparison of Methods to Analyze Monomers and Oligomers
Bartolomei, Erika; et al, ChemSusChem, 2020, 13(17), 4633-4648

Apocynin Raw materials

Apocynin Preparation Products

Apocynin Suppliers

Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
(CAS:498-02-2)Acetovanillone
Order Number:TB03197
Stock Status:in Stock
Quantity:5mg,10mg ,20mg ,50mg ,100mg,or customized
Purity:>98%
Pricing Information Last Updated:Tuesday, 21 January 2025 17:57
Price ($):price inquiry

Additional information on Apocynin

Apocynin (CAS No. 498-02-2): A Comprehensive Overview of Its Applications and Recent Research Findings

Apocynin, with the chemical formula C₁₅H₁₂O₄ and the CAS number 498-02-2, is a naturally occurring flavonolignan derivative primarily found in the plant Apocynum venetum. This compound has garnered significant attention in the field of pharmacology and medicinal chemistry due to its diverse biological activities and potential therapeutic applications. Over the years, extensive research has been conducted to elucidate its mechanisms of action, particularly in the context of inflammation, oxidative stress, and neuroprotection.

The pharmacological profile of Apocynin is multifaceted, making it a promising candidate for various therapeutic interventions. One of its most well-documented effects is its potent anti-inflammatory properties. Studies have shown that Apocynin can inhibit the activation of nuclear factor kappa B (NF-κB), a key transcription factor involved in the regulation of pro-inflammatory cytokine production. This inhibition is achieved through the suppression of upstream signaling pathways such as IκB kinase (IKK) and p65 phosphorylation. The compound's ability to modulate NF-κB activity has been demonstrated in various in vitro and in vivo models, including cell lines derived from macrophages and other immune cells.

In addition to its anti-inflammatory effects, Apocynin has also been shown to exhibit significant antioxidant properties. Oxidative stress plays a crucial role in the pathogenesis of numerous diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's disease. Research indicates that Apocynin can scavenge reactive oxygen species (ROS) and inhibit the activity of enzymes involved in oxidative processes, such as lipoxygenase and cyclooxygenase. These antioxidant mechanisms contribute to the compound's potential neuroprotective effects, which have been observed in animal models of brain injury and neurodegeneration.

The therapeutic potential of Apocynin extends beyond inflammation and oxidative stress. Emerging evidence suggests that it may also have cardioprotective effects. Studies have demonstrated that Apocynin can attenuate myocardial ischemia-reperfusion injury by inhibiting neutrophil infiltration and reducing oxidative damage to cardiac tissue. Furthermore, its ability to modulate mitochondrial function and prevent apoptosis has been implicated in its cardioprotective role. These findings highlight the compound's broad spectrum of biological activities, making it a versatile candidate for developing novel therapeutic strategies.

The pharmacokinetics of Apocynin have also been extensively studied to understand its absorption, distribution, metabolism, and excretion (ADME) profile. Initial studies revealed that oral administration of Apocynin results in moderate bioavailability, with peak plasma concentrations observed within a few hours post-dosing. The compound undergoes extensive metabolism in the liver via phase I and phase II enzymatic pathways, with glucuronidation being a major route of conjugation. This metabolic profile influences its half-life and bioavailability, which are critical factors to consider when designing therapeutic regimens.

In recent years, researchers have explored synthetic derivatives of Apocynin to enhance its pharmacological efficacy and improve its pharmacokinetic properties. Structural modifications have focused on optimizing solubility, reducing metabolic clearance, and enhancing target specificity. For instance, derivatives such as apocynin analogs with improved water solubility have shown enhanced bioavailability and prolonged half-life in preclinical studies. These advancements underscore the importance of medicinal chemistry in refining natural products for therapeutic use.

The clinical potential of Apocynin has been further supported by several preclinical studies investigating its effects on chronic inflammatory diseases. In models of rheumatoid arthritis, for example, administration of Apocynin has been associated with reduced joint swelling and cartilage degradation. Similarly, studies in inflammatory bowel disease have demonstrated its ability to attenuate intestinal inflammation and improve gut barrier function. These findings suggest that Apocynin could be a valuable adjunct therapy for patients with chronic inflammatory conditions.

The safety profile of Apocynin, particularly at therapeutic doses, has been evaluated through various toxicological studies. Acute toxicity assessments have indicated that the compound exhibits low systemic toxicity with minimal adverse effects at high doses. Chronic toxicity studies have also shown no significant organ-specific damage or long-term health risks associated with prolonged exposure to Apocynin. These findings provide reassurance regarding its safety profile but emphasize the need for further clinical trials to confirm these observations in human populations.

The future direction of research on Apocynin, including derivatives like apocynin analogs or modified formulations such as nanoparticles or liposomes, holds promise for expanding its therapeutic applications. Advances in drug delivery systems could enhance targeted delivery to affected tissues while minimizing systemic side effects. Additionally, combination therapies involving Apocynin with other anti-inflammatory or antioxidant agents may synergistically improve treatment outcomes for complex diseases.

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